REACTION_CXSMILES
|
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:16]=[CH:15][C:14]([O:17]CC=C)=[CH:13][CH:12]=2)=[CH:7][CH:6]=1)C=C>C(OCC)(=O)C>[CH2:10]([C:9]1[CH:10]=[C:5]([OH:4])[CH:6]=[CH:7][C:8]=1[C:11]1[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][C:16]=1[CH2:9][CH:8]=[CH2:7])[CH:5]=[CH2:6]
|
Name
|
|
Quantity
|
6.03 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=CC=C(C=C1)C1=CC=C(C=C1)OCC=C
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was purged with N2
|
Type
|
CUSTOM
|
Details
|
sealed by a septum
|
Type
|
CUSTOM
|
Details
|
A light yellow solid was obtained after the reaction
|
Type
|
TEMPERATURE
|
Details
|
was cooled down
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C=1C=C(C=CC1C1=C(C=C(C=C1)O)CC=C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.9 g | |
YIELD: PERCENTYIELD | 97.8% | |
YIELD: CALCULATEDPERCENTYIELD | 196% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |